2-Methylbenzimidazole

Overview

Description

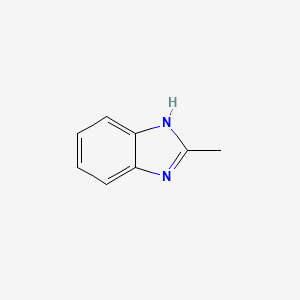

2-Methylbenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a methyl group attached to the second position of the imidazole ring. This compound is part of the benzimidazole family, which is known for its wide range of biological and pharmacological activities .

Mechanism of Action

Target of Action

2-Methylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic compound. Benzimidazoles have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .

Mode of Action

Benzimidazoles are known to act as corrosion inhibitors for metals . They physically adsorb onto the metal surface, preventing reactions at the metal-solution interface . In the context of biological systems, benzimidazoles have been found to bind to the DNA minor groove, forming hydrogen bonds or van der Waals interactions with specific sequences in the DNA .

Biochemical Pathways

Benzimidazoles, including this compound, can affect a variety of biochemical pathways due to their broad range of biological activities For instance, they can interfere with the function of enzymes, disrupt DNA replication, or modulate signal transduction pathways

Pharmacokinetics

It’s known that benzimidazoles generally have good bioavailability .

Result of Action

Benzimidazoles have been reported to exhibit a wide range of therapeutic activities, such as anti-inflammatory, antioxidant, antimicrobial, antidiabetic, anthelmintic, analgesic, antihypertensive, anticonvulsant, anticancer, antiulcer, antiprotozoal, antimycobacterial, anti-hiv, and antipsychotic effects . These effects are likely the result of the compound’s interaction with various targets and pathways in the body.

Action Environment

The action environment of this compound refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. For instance, benzimidazoles are known to act as corrosion inhibitors in extremely aggressive, corrosive acidic media . In biological systems, the action environment would include the physiological conditions within the body.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methylbenzimidazole are largely derived from its benzimidazole core. Benzimidazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

These properties range from antimicrobial effects to impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with acetic acid in the presence of a solvent like toluene. The reaction mixture is heated under reflux for several hours, followed by cooling to induce crystallization . Another method involves the use of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets, which accelerates the reaction significantly .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the condensation of o-phenylenediamine with acetic acid under controlled conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pressure controls to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

2-Methylbenzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzimidazole: The parent compound without the methyl group.

2-Substituted Benzimidazoles: Compounds with various substituents at the second position, such as 2-aminobenzimidazole and 2-mercaptobenzimidazole.

Uniqueness: 2-Methylbenzimidazole is unique due to the presence of the methyl group at the second position, which can influence its chemical reactivity and biological activity. This methyl group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .

Biological Activity

2-Methylbenzimidazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential pharmacological applications of this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound contains a fused benzene and imidazole ring, which contributes to its biological properties. The compound can be synthesized through various methods, including the reaction of o-phenylenediamine with methyl formate or other methylating agents. Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity.

Antioxidant Activity

This compound exhibits antioxidant properties. One study reported an IC50 value of 400.42 µg/ml for its antioxidant activity, indicating moderate effectiveness compared to other known antioxidants . This property suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using brine shrimp lethality assays. The compound demonstrated a lethal concentration (LC50) of 0.42 µg/ml, which is comparable to the standard drug vincristine sulfate (LC50 = 0.544 µg/ml) . This indicates that this compound may possess significant anticancer potential.

Antimicrobial Activity

This compound has shown weak antimicrobial activity, with inhibition zones measuring 7-8 mm against certain bacterial strains . However, derivatives of this compound have been synthesized to improve antimicrobial efficacy. For instance, amino alcohol derivatives of this compound demonstrated moderate to good antibacterial activity against Staphylococcus aureus and Escherichia coli in studies where ciprofloxacin was used as a reference drug .

Antitubercular Activity

Research has indicated that specific derivatives of this compound exhibit antitubercular properties. Compounds such as those with -OCH3 and -F substitutions showed promising results against Mycobacterium tuberculosis H37Rv, indicating the potential for developing new antitubercular agents from this scaffold .

Insect Growth Regulation

Recent studies have also explored the insect growth-regulating activity of derivatives like 1-benzyl-2-methylbenzimidazole. These compounds exhibited acute lethality and developmental inhibition in lepidopteran larvae (Bombyx mori), suggesting their potential use in pest control .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound and its derivatives:

Properties

IUPAC Name |

2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZYRENCLPUXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060641 | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methylbenzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000274 [mmHg] | |

| Record name | 2-Methylbenzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-15-6, 30304-58-6 | |

| Record name | 2-Methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030304586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH8IWW7Y8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Methylbenzimidazole?

A1: this compound has the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol.

Q2: What spectroscopic data is available for this compound and its metal complexes?

A2: Researchers commonly utilize Infrared (IR), 1H NMR, 13C NMR, and mass spectrometry to characterize this compound and its complexes. [, , , , , , , ] IR spectroscopy helps identify functional groups like N–H and C=N stretches. NMR provides insights into the compound's structure and its interactions with metals in complexes.

Q3: How does pressure affect the crystal structure of this compound?

A3: While both benzimidazole and this compound form chains of molecules connected by NH···N hydrogen bonds, the methyl group in this compound prevents void collapses during compression. [] This results in a colossal monotonic response to pressure, mimicking the pressure-induced transition observed in benzimidazole but without the discontinuous change in structure.

Q4: Is this compound ferroelectric?

A4: Yes, this compound exhibits ferroelectric properties at room temperature. [, , ] Its ferroelectricity is attributed to the ordering of protons within hydrogen-bonded chains in its crystal structure. [] Research suggests a potential ferroelectric transition in this compound above its melting point. []

Q5: What applications of this compound exist in material science?

A5: this compound is a building block for Metal-Organic Frameworks (MOFs) and exhibits potential in nanotechnology and the development of functional materials. [, , , ] Researchers have explored its use in creating self-assembled spherulite films. [] Additionally, it can be incorporated into various nanostructures like chrysotile asbestos nanotubes, mesoporous silica, and borate glasses, impacting their properties. []

Q6: How does the incorporation of this compound into borate porous glasses affect its structural organization?

A6: When incorporated into borate glasses, this compound forms nanocrystallites that exhibit its characteristic crystal structure. [] Interestingly, some crystallites grow larger than the nanopores, indicating long-range structural correlations. This behavior suggests a templating effect of the glass matrix on crystal growth.

Q7: What are the catalytic properties of this compound and its metal complexes?

A7: this compound, when complexed with metals like ruthenium(III) and palladium(II), demonstrates catalytic activity in the hydroxylation of phenol. [, ] These complexes, when encapsulated in zeolites like zeolite-Y and ZSM-5, show selectivity towards catechol formation. [] This catalytic behavior highlights the potential of these complexes in organic synthesis.

Q8: How does the incorporation of this compound complexes into zeolites impact their catalytic activity?

A8: Encapsulation of ruthenium(III) and palladium(II) complexes of this compound within zeolite-Y and ZSM-5 impacts their catalytic activity in phenol hydroxylation. [] Zeolite-Y encapsulation leads to higher conversion rates compared to ZSM-5. This difference likely arises from the larger pore size and different acidity of zeolite-Y, facilitating better substrate access to the catalytic sites.

Q9: How do structural modifications of this compound affect its biological activity?

A9: Studies on 1-benzyl-2-methylbenzimidazole (BMBIs) derivatives show that substituents on the 1-benzyl moiety influence their insect growth-regulating and lethal effects on silkworms. [] BMBIs with substitutions at the 2 and/or 4 positions exhibit higher activity than those with 3-position substitutions, suggesting a structure-activity relationship.

Q10: How does the presence of an amino group at position 2 in benzimidazole derivatives influence their activity?

A10: Research indicates that introducing an amino group at the 2-position of the benzimidazole ring generally enhances the antibacterial activity of the compound. [] This modification likely influences the molecule's interaction with bacterial targets, leading to improved efficacy.

Q11: How is computational chemistry used to study this compound and its derivatives?

A12: Quantum chemistry calculations and molecular dynamics simulations provide insights into the corrosion inhibition performance of benzimidazole derivatives, including this compound. [] These computational methods help elucidate the interaction of these molecules with metal surfaces and predict their effectiveness as corrosion inhibitors.

Q12: Can you elaborate on the use of theoretical calculations in understanding the formation of multivariate sodalite zeolitic imidazolate frameworks (ZIFs) containing this compound?

A13: Theoretical calculations are instrumental in understanding the formation of multivariate ZIFs. [] These calculations demonstrate that mixing this compound with 2-ethylimidazole, a combination not yielding SOD frameworks individually, leads to the most energetically favorable formation of SOD frameworks with Zn, Co, and Fe. This highlights the power of computational methods in predicting the formation of novel materials.

Q13: What are some synthetic routes to 2-Methylbenzimidazoles?

A14: 2-Methylbenzimidazoles can be synthesized through various methods: * Condensation of o-Phenylenediamine: Reacting o-phenylenediamine with cinnamic acids in glycerol yields 2-styrylbenzimidazoles, which can be further modified. [] * Reaction with this compound: Condensing this compound with benzaldehydes in glycerol offers an alternative route to 2-styrylbenzimidazoles. [] * Cyclocondensation: this compound reacts with acetylacetone in the presence of a ZnCl2 catalyst to form pyridobenzimidazoles. [] * Reductive Cyclization: Baker's yeast can mediate the reductive cyclization of 4-alkyl-2-nitroacetanilides in acidic conditions to produce 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles. [] * Photocatalysis: A combined-redox approach using TiO2-P25 as a photocatalyst allows for the synthesis of 2-substituted benzimidazoles from 2-nitroanilines and various alcohols under UV irradiation. [] * Heterogeneous Catalysis: Direct synthesis of this compound is achievable by reacting 2-nitroaniline with ethanol using a Cu-Pd/γ-Al2O3 catalyst. [] Modifying this catalyst with magnesium significantly improves its activity, likely by promoting the formation of CuPd alloy active sites and enhancing the support's basicity. []

Q14: What analytical techniques are used to study the solubility of this compound?

A15: Researchers use techniques like differential scanning calorimetry (DSC) and dynamic methods to determine the solubility of this compound and its derivatives in various solvents, including alcohols and water. [, ] These methods provide accurate measurements of solubility parameters over a range of temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.